molecular formula C8H6INO4 B1310952 Methyl 3-iodo-5-nitrobenzoate CAS No. 50765-19-0

Methyl 3-iodo-5-nitrobenzoate

Cat. No. B1310952
CAS RN: 50765-19-0
M. Wt: 307.04 g/mol
InChI Key: GHZUTMKPZFZYSP-UHFFFAOYSA-N
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Description

“Methyl 3-iodo-5-nitrobenzoate” is a chemical compound with the molecular formula C₈H₆INO₄ . It has a molecular weight of 307.042 Da . It is used in various chemical reactions as an intermediate .


Synthesis Analysis

The synthesis of “Methyl 3-iodo-5-nitrobenzoate” could potentially involve a nitration process similar to the nitration of methyl benzoate . This process involves the substitution of an NO₂ group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate .


Molecular Structure Analysis

The molecular structure of “Methyl 3-iodo-5-nitrobenzoate” consists of a benzene ring with a methyl ester group (COOCH₃), an iodine atom, and a nitro group (NO₂) attached to it . The exact positions of these groups on the benzene ring can be determined by the numbering in the compound’s name .


Chemical Reactions Analysis

“Methyl 3-iodo-5-nitrobenzoate” can participate in various chemical reactions. For instance, it could potentially undergo a series of reactions involving nitration, conversion of the nitro group to an amine, and bromination .

Scientific Research Applications

1. Synthesis of 5-methyl-2-nitrobenzoic acid

  • Summary of the application: Methyl 3-iodo-5-nitrobenzoate is used in the synthesis of 5-methyl-2-nitrobenzoic acid, which is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one. This compound is used in the production of raltitrexed, an antimetabolite drug used in cancer chemotherapy .
  • Methods of application or experimental procedures: The synthesis involves a new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O . The main advantages of this procedure are that it utilizes a high selectivity of substrates and a green nitrating process, making control of the reaction rate much easier .
  • Results or outcomes: The production of 5-methyl-2-nitrobenzoic acid is mainly achieved by the nitration of 3-methylbenzoic acid in sulfuric acid . This new method offers improved selectivity, waste disposal, and process safety .

2. High-power laser, ultrahigh cooling, sensor and detector applications

  • Summary of the application: Methyl 3-iodo-5-nitrobenzoate is used in the growth of a new brucinium 4-methyl-3-nitrobenzoate 0.5 hydrate (B4M3NB0.5H) NLO single crystal. This crystal is a promising material for high-power laser, ultrahigh cooling, sensor and detector applications .
  • Methods of application or experimental procedures: The B4M3NB0.5H NLO single crystal was harvested from a saturated solution by the solvent evaporation method . The crystal system and symmetric type of the B4M3NB0.5H compound were analyzed by structure analysis .
  • Results or outcomes: The SHG efficiency of the grown crystal is 5.11 times superior to the KDP material . The crystal has good crystalline nature, which was analyzed by HRXRD study . The TGA and DTA spectrum confirms that the title compound is thermally stable up to 101 °C .

In addition, Methyl 3-iodo-5-nitrobenzoate could potentially be used in multistep synthesis processes in organic chemistry . These processes often involve several reactions, such as nitration, conversion from the nitro group to an amine, and bromination . The specific applications of these processes would again depend on the particular compounds being synthesized.

In addition, Methyl 3-iodo-5-nitrobenzoate could potentially be used in multistep synthesis processes in organic chemistry . These processes often involve several reactions, such as nitration, conversion from the nitro group to an amine, and bromination . The specific applications of these processes would again depend on the particular compounds being synthesized.

Safety And Hazards

“Methyl 3-iodo-5-nitrobenzoate” is classified as an irritant . It is recommended to avoid breathing its vapors, mist, or dust, and to avoid contact with skin, eyes, or clothing . In case of contact, it is advised to wash off with soap and plenty of water .

properties

IUPAC Name

methyl 3-iodo-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZUTMKPZFZYSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427260
Record name methyl 3-iodo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-iodo-5-nitrobenzoate

CAS RN

50765-19-0
Record name methyl 3-iodo-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-iodo-5-nitrobenzoic acid (20.00 g, 0.068 mol) in methanol (50 mL) was added SOCl2 (5.45 mL, 0.075 mol) at 0° C. The reaction mixture was allowed to warm to room temperature and was then heated to reflux for 2 hours. The reaction was cooled and solvent was removed in vacuo to afford 3-Iodo-5-nitro-benzoic acid methyl ester as light yellow solid (20.67 g, 99%). MS (M+H)=309.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
5.45 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 3-iodo-5-nitro-benzoic acid (5.88 g, 20.07 mmol) in dichloromethane (60 mL) at room temperature under nitrogen was added oxalyl chloride (1.92 mL, 24.28 mmol) and a drop of DMF. The mixture was stirred for 1 h. methanol (20 mL), DMAP (0.245 g, 2.00 mmol), and triethylamine (3.08 mL, 24.28 mmol) were added and the mixture was stirred for an additional 2 h. Water was added and the product was extracted, washed with water, then brine, dried over magnesium sulfate and concentrated to dryness. Purification by chromatography gave 6.04 g of 3-iodo-5-nitro-benzoic acid methyl ester, as a yellow solid.
Quantity
5.88 g
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3.08 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.245 g
Type
catalyst
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RE Counsell, TD Smith, VV Ranade… - Journal of Medicinal …, 1973 - ACS Publications
… Methyl 3-Iodo-5-nitrobenzoate (13). Iodo-5-nitrobenzoic acid (12) (50 g, 0.17 M) was refluxed in SOCl2 (100 ml) for 3 hr and the excess reagent was removed by distillation. …
Number of citations: 33 pubs.acs.org
P Nordeman, S Estrada, LR Odell, M Larhed… - Nuclear Medicine and …, 2014 - Elsevier
Introduction The enzyme β-secretase 1 (BACE-1) is associated with the catalytic cleavage of amyloid precursor protein (APP) which leads to the production of amyloid-β, an …
Number of citations: 19 www.sciencedirect.com
JV Dichiaro - 1965 - search.proquest.com
… rhe melting point of a mixture of solid I with methyl 3-iodo-5-nitrobenzoate (mp 7^-75) was 51-5^. … When a melt of 1 g of methyl 3-iodo-5-nitrobenzoate at 80 was irradiated with ultraviolet …
Number of citations: 2 search.proquest.com
M Pošta, V Soós, P Beier - Tetrahedron, 2016 - Elsevier
Herein we report the synthesis of new probes for photoaffinity labeling with the aim of receptor identification and mode of action elucidation of 3,4,5-trimethylfuran-2(5H)-one (TMB), …
Number of citations: 11 www.sciencedirect.com

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